(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring substituted with a 3-chlorophenyl group, an N-ethyl group, and a 4-methoxyphenyl formamido group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the 3-chlorophenyl group through electrophilic aromatic substitution. The N-ethyl group is then added via nucleophilic substitution, and the 4-methoxyphenyl formamido group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of advanced materials and chemicals. Its diverse reactivity makes it suitable for various industrial processes, including the synthesis of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting biological pathways. The furan ring and aromatic groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group, used in various organic syntheses.
3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate: A complex compound with structural similarities, used in advanced chemical research.
Uniqueness
What sets (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H21ClN2O4 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-3-25-23(28)20(26-22(27)15-7-9-18(29-2)10-8-15)14-19-11-12-21(30-19)16-5-4-6-17(24)13-16/h4-14H,3H2,1-2H3,(H,25,28)(H,26,27)/b20-14- |
InChI Key |
JAOKVKHZJNISDI-ZHZULCJRSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Cl)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.